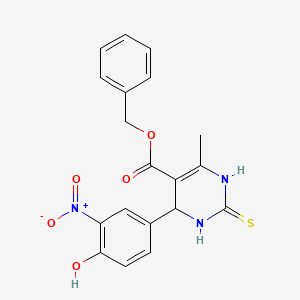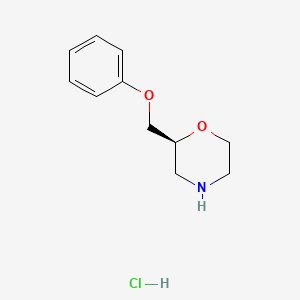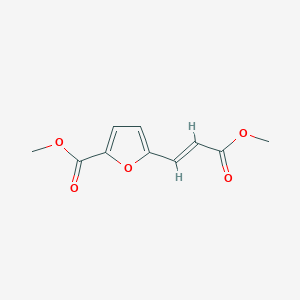
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methoxycarbonylvinyl group attached to the furan ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE typically involves the reaction of furan derivatives with methoxycarbonylvinyl reagents under specific conditions. One common method involves the use of a copper-catalyzed reaction, where furan derivatives react with methoxycarbonylvinyl reagents in the presence of a copper catalyst to yield the desired product .
Industrial Production Methods
In industrial settings, the production of METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE can be achieved through a continuous flow process, which allows for the efficient and scalable synthesis of the compound. This method involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonylvinyl group to other functional groups.
Substitution: The compound can undergo substitution reactions where the methoxycarbonylvinyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The methoxycarbonylvinyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(METHOXYMETHYL)FURAN-2-CARBOXYLATE: This compound has a similar structure but with a methoxymethyl group instead of a methoxycarbonylvinyl group.
METHYL 5-METHYLFURAN-2-CARBOXYLATE: Another similar compound with a methyl group attached to the furan ring.
Uniqueness
METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE is unique due to the presence of the methoxycarbonylvinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58293-86-0 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)6-4-7-3-5-8(15-7)10(12)14-2/h3-6H,1-2H3/b6-4+ |
InChI Key |
YHEHEVFHOZQFHC-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(O1)C(=O)OC |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


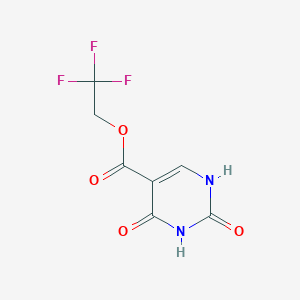
![7-Chloro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11770215.png)
![5-Methyl-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B11770218.png)
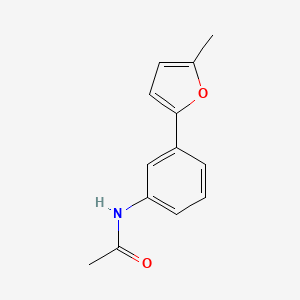
![3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770237.png)

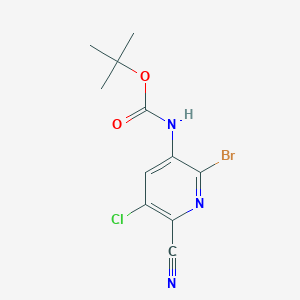
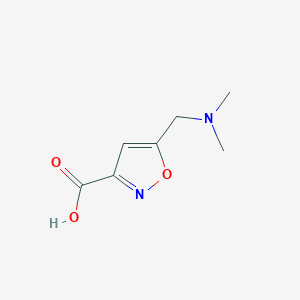

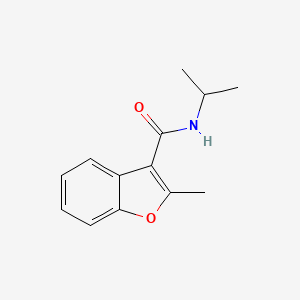
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11770267.png)
![2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11770270.png)
